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Compound of Interest

Compound Name: TERT activator-2

Cat. No.: B15584753 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the detection of Telomerase Reverse

Transcriptase (TERT) protein using the Western blot technique. TERT is the catalytic subunit of

the telomerase enzyme, which is crucial for maintaining telomere length and is a key factor in

cellular aging and cancer. Accurate detection and quantification of TERT are vital for research

in oncology, aging, and regenerative medicine.

Data Presentation
The following table summarizes key quantitative data and recommendations for the Western

blot detection of TERT.
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Parameter Recommendation Notes

Cell Lysate Type Nuclear or whole-cell lysate

TERT is found in the nucleus,

cytoplasm, and mitochondria.

For enriched signal, nuclear

extraction is recommended.

Positive Control Lysates HeLa, Jurkat, 293T, MCF-7

These cell lines are known to

have high telomerase activity

and TERT expression.[1][2]

Lysis Buffer RIPA Buffer

RIPA buffer is effective for

extracting nuclear and

membrane-bound proteins.[3]

Total Protein Load 10-50 µg per lane

The optimal amount may vary

depending on the expression

level of TERT in the specific

cell type.

SDS-PAGE Gel 7.5-10% Acrylamide Gel

Suitable for resolving proteins

in the range of TERT's

molecular weight.[4][5][6]

Predicted/Observed MW ~120-127 kDa

The theoretical molecular

weight of human TERT is ~127

kDa.[2][7]

Transfer Membrane PVDF or Nitrocellulose
PVDF membranes should be

pre-wetted with methanol.[1][8]

Transfer Method Wet or Semi-Dry Transfer

Wet transfer is generally

recommended for higher

efficiency with large proteins

like TERT.[1][8][9][10]

Blocking Buffer 5% non-fat dry milk in TBST
Block for at least 1 hour at

room temperature.

Primary Antibody Dilution 1:100 - 1:1000 (typical)

Optimal dilution should be

determined empirically. Refer

to the antibody datasheet.[1]
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Secondary Antibody Dilution 1:5,000 - 1:20,000 (typical)

Dependent on the specific

antibody and detection system

used.[11]

TERT Signaling Pathway
The expression and activity of TERT are regulated by several key signaling pathways

implicated in cell proliferation, survival, and tumorigenesis. The diagram below illustrates the

interplay between TERT and major regulatory pathways such as Wnt/β-catenin, c-Myc, NF-κB,

and p53.
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TERT signaling pathway diagram.
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Cell Lysis and Protein Extraction
This protocol is for the preparation of whole-cell lysates. For nuclear extraction, a specialized

kit is recommended.[12][13]

Reagents:

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS.

Protease and Phosphatase Inhibitor Cocktail (add fresh to RIPA buffer before use)

Procedure:

Culture cells to 70-90% confluency.

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g.,

1 mL for a 10 cm dish).

Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to

a pre-chilled microcentrifuge tube.

Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Store the lysate at -80°C or proceed to the next step.

SDS-PAGE and Western Blotting
The following diagram outlines the general workflow for the Western blot procedure.
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Western blot experimental workflow.
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Reagents and Materials:

Protein Lysate

4x Laemmli Sample Buffer

Polyacrylamide Gels (7.5-10%)

SDS-PAGE Running Buffer

Protein Ladder

PVDF or Nitrocellulose Membrane

Transfer Buffer

Blocking Buffer (5% non-fat milk in TBST)

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Primary Antibody (anti-TERT)

HRP-conjugated Secondary Antibody

Chemiluminescent Substrate (ECL)

Procedure:

Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer to a final 1x

concentration. Heat the samples at 95°C for 5 minutes.

Gel Electrophoresis: Load 10-50 µg of total protein per well into a 7.5-10% SDS-PAGE gel.

Include a protein ladder in one lane. Run the gel according to the manufacturer's instructions

until the dye front reaches the bottom.

Protein Transfer:

Equilibrate the gel, membrane, and filter papers in Transfer Buffer. If using a PVDF

membrane, pre-wet it in methanol for 30 seconds.[1]
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Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air

bubbles are trapped.

Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer

system. For a protein of ~125 kDa like TERT, a wet transfer at 100V for 60-90 minutes at

4°C is recommended.[1][9][10]

Blocking: After transfer, rinse the membrane with TBST. Incubate the membrane in Blocking

Buffer for at least 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation: Dilute the primary anti-TERT antibody in Blocking Buffer

according to the manufacturer's recommended dilution. Incubate the membrane with the

primary antibody solution overnight at 4°C with gentle agitation.

Washing: Decant the primary antibody solution. Wash the membrane three times for 10

minutes each with TBST.

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking

Buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room

temperature with gentle agitation.

Washing: Decant the secondary antibody solution. Wash the membrane three times for 10

minutes each with TBST.

Detection: Incubate the membrane with the chemiluminescent substrate (ECL) according to

the manufacturer's instructions.

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The TERT

protein should appear as a band at approximately 120-127 kDa.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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